molecular formula C18H19NO6S3 B2923892 4-ethoxy-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide CAS No. 896330-57-7

4-ethoxy-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide

Cat. No.: B2923892
CAS No.: 896330-57-7
M. Wt: 441.53
InChI Key: MUHKRLAUZCWQAS-UHFFFAOYSA-N
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Description

4-ethoxy-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide is a complex organic compound that features a combination of aromatic rings, sulfonamide, and ether functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the key intermediates, such as the furan and thiophene derivatives, followed by their coupling with the benzene sulfonamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The sulfonamide group can be reduced to an amine under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: The compound’s aromatic and sulfonamide functionalities make it a candidate for the development of advanced materials, such as organic semiconductors.

    Biological Studies: It can be used as a probe to study biological pathways involving sulfonamides and aromatic compounds.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group is known to form hydrogen bonds with biological macromolecules, which can influence the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-[2-(furan-2-yl)ethyl]benzene-1-sulfonamide
  • 4-ethoxy-N-[2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide
  • 4-ethoxy-N-[2-(furan-2-yl)-2-(thiophene-2-yl)ethyl]benzene-1-sulfonamide

Uniqueness

4-ethoxy-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide is unique due to the presence of both furan and thiophene rings, along with the sulfonamide and ethoxy functionalities. This combination of structural features provides a distinct set of chemical and physical properties, making it a versatile compound for various applications.

Properties

IUPAC Name

4-ethoxy-N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6S3/c1-2-24-14-7-9-15(10-8-14)28(22,23)19-13-17(16-5-3-11-25-16)27(20,21)18-6-4-12-26-18/h3-12,17,19H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHKRLAUZCWQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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